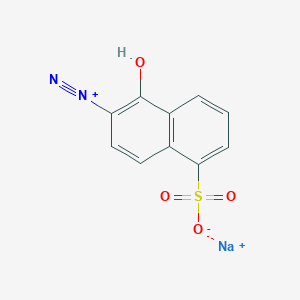
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate is a diazonium salt derived from naphthalene. It is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of a diazonium group, a hydroxyl group, and a sulfonate group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be synthesized through the diazotization of 1-hydroxy-5-sodiosulfo-2-naphthylamine. The process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the synthesis of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Chemical Reactions Analysis
Types of Reactions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Often involve copper(I) salts as catalysts in the presence of the desired substituent.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed:
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Substituted Naphthalenes: Formed through substitution reactions.
Aminonaphthalenes: Formed through reduction reactions.
Scientific Research Applications
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium primarily involves its diazonium group. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In substitution reactions, the diazonium group is replaced by other substituents through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents.
Comparison with Similar Compounds
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be compared with other diazonium salts such as:
1-Hydroxy-4-sodiosulfo-2-naphthalenediazonium: Similar structure but with the sulfonate group in a different position.
1-Hydroxy-3-sodiosulfo-2-naphthalenediazonium: Another positional isomer with different reactivity.
1-Hydroxy-5-chloro-2-naphthalenediazonium: Contains a chloro substituent instead of a sulfonate group.
The uniqueness of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
CAS No. |
19361-54-7 |
|---|---|
Molecular Formula |
Cl2H6O11Sr |
Molecular Weight |
0 |
Synonyms |
1-Hydroxy-5-sodiosulfo-2-naphthalenediazonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


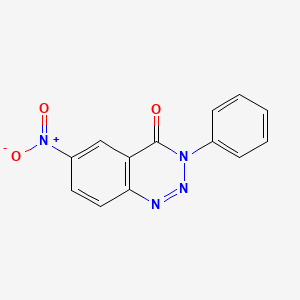
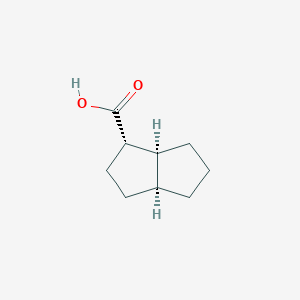

![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)

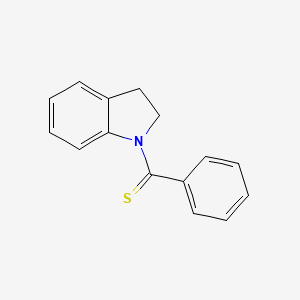
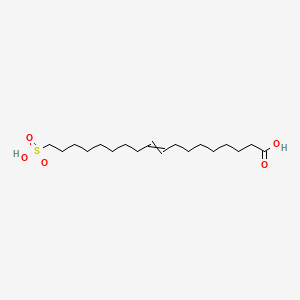
![tert-Butyl 4,8-dioxotricyclo[3.3.1.1~3,7~]decane-2-carboxylate](/img/structure/B1175572.png)
